![molecular formula C11H9N3O4S2 B1395073 5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1219158-48-1](/img/structure/B1395073.png)
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
“5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one” is a chemical compound with the CAS Number: 1219158-48-1. Its molecular weight is 311.34 .
Synthesis Analysis
The synthesis of pyrrole-containing analogs, such as “this compound”, involves the combination of different pharmacophores in a pyrrole ring system . This leads to the formation of more active compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C11 H9 N3 O4 S2 . The InChI code for this compound is 1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.34 . The InChI code for this compound is 1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15) .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been explored for their ability to inhibit corrosion, particularly in mild steel in sulfuric acid environments. A study by Ammal, Prajila, and Joseph (2018) demonstrated that such derivatives can effectively form a protective layer on mild steel surfaces, suggesting potential applications in industrial settings where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Antibacterial Activity
Compounds containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities. For instance, derivatives of this class demonstrated significant antibacterial effects against rice bacterial leaf blight. These findings by Shi et al. (2015) highlight the potential of 1,3,4-oxadiazole derivatives in agricultural applications to combat crop diseases (Shi et al., 2015).
Anticancer Properties
Research by Redda and Gangapuram (2007) indicated that 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds including 1,3,4-oxadiazole derivatives, have potential anticancer activities. Their study specifically looked at their effects on breast cancer cell lines, suggesting these derivatives could be significant in developing new cancer treatments (Redda & Gangapuram, 2007).
Antitubercular Agents
The derivatives of 1,3,4-oxadiazole have been explored as potential antitubercular agents. Joshi et al. (2015) synthesized and tested various derivatives for their efficacy against Mycobacterium tuberculosis, revealing promising results in combating this significant public health threat (Joshi et al., 2015).
Enzyme Inhibition
Khalid et al. (2016) studied 1,3,4-oxadiazole bearing compounds for their inhibitory effects on butyrylcholinesterase (BChE) enzyme. This type of research has implications in treating diseases like Alzheimer's, where enzyme inhibition plays a crucial role (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-methylsulfonyl-3-pyrrol-1-ylthiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYJOJAMNWMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C3=NNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


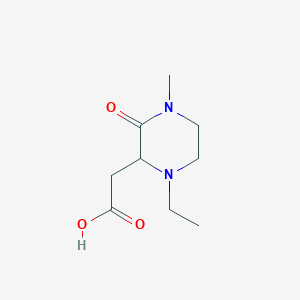
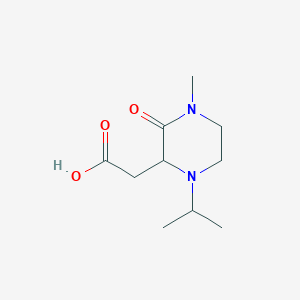
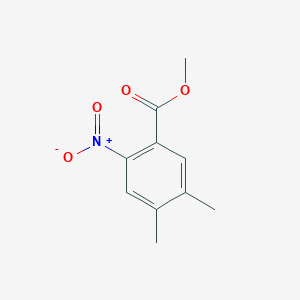
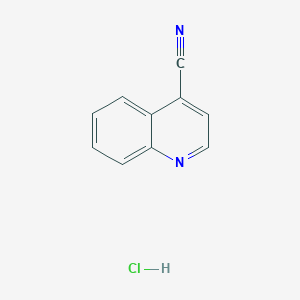

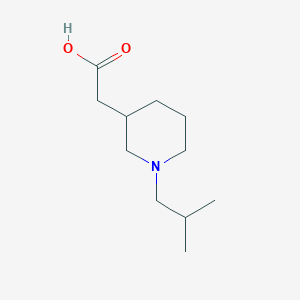
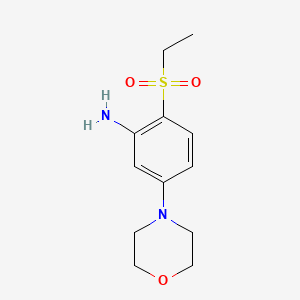




![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)
